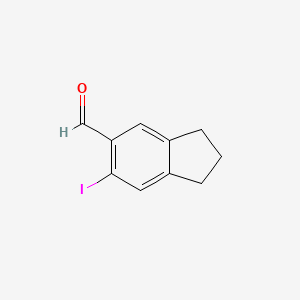

6-Iodoindane-5-carbaldehyde

Description

6-Iodoindane-5-carbaldehyde is a halogenated indane derivative featuring an iodine atom at the 6-position and a carbaldehyde group at the 5-position of the indane scaffold. Iodine’s electronegativity and role as a leaving group may facilitate cross-coupling reactions, while the aldehyde moiety offers reactivity for nucleophilic additions or condensations .

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

6-iodo-2,3-dihydro-1H-indene-5-carbaldehyde |

InChI |

InChI=1S/C10H9IO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2 |

InChI Key |

PKAQAXNIHDQSQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)I)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Effects

The table below compares key structural and physicochemical properties of 6-Iodoindane-5-carbaldehyde with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Reactivity/Applications |

|---|---|---|---|---|---|

| 6-Iodoindane-5-carbaldehyde | C₁₀H₉IO | 272.09 | Iodo (C6), Aldehyde (C5) | Not Available | Cross-coupling, nucleophilic additions |

| 6-Ethoxyindane-5-carbaldehyde | C₁₂H₁₄O₂ | 190.24 | Ethoxy (C6), Aldehyde (C5) | 876717-50-9 | Electron-donating stability |

| 5-Iodo-2-aminoindane (5-IAI) | C₉H₁₀IN | 259.09 | Iodo (C5), Amino (C2) | Not Available | Psychoactive research, base catalysis |

| 4-Propoxy-tetrahydro-naphthalene-1-carbaldehyde | C₁₄H₁₈O₂ | 218.29 | Propoxy (C4), Aldehyde (C1) | 820237-16-9 | Steric hindrance, extended conjugation |

Key Observations:

- Iodo vs. Alkoxy Substitution : The iodine atom in 6-Iodoindane-5-carbaldehyde introduces significant molecular weight (272.09 g/mol) compared to the ethoxy analog (190.24 g/mol). This impacts solubility, with iodo derivatives typically less water-soluble. Iodine’s electronegativity also enables halogen bonding and participation in Ullmann or Suzuki couplings, whereas alkoxy groups stabilize via electron donation .

- Aldehyde vs. Amino Groups: The carbaldehyde group in 6-Iodoindane-5-carbaldehyde contrasts with the amino group in 5-IAI. Aldehydes are prone to oxidation or Schiff base formation, making them versatile intermediates in synthesis. In contrast, amino groups enable acid-base reactivity and are explored in psychoactive compounds, as seen in 5-IAI’s MDMA-like effects .

- Backbone Differences : The naphthalene-based analog (CAS 820237-16-9) has a larger aromatic system, enhancing conjugation but introducing steric bulk from the propoxy group. This may reduce reactivity in sterically demanding reactions compared to indane derivatives .

Physicochemical Properties

- Molecular Weight and Solubility : The iodo derivative’s higher molecular weight (272.09 g/mol vs. 190.24 g/mol for ethoxy) suggests lower aqueous solubility, aligning with trends in halogenated aromatics.

Research Findings and Implications

While direct data on 6-Iodoindane-5-carbaldehyde are sparse, studies on 5-IAI (Coppola et al., 2013) and alkoxyindanes suggest:

- Iodoindanes are valuable in medicinal chemistry for radiolabeling or as heavy atoms in X-ray crystallography.

- Aldehyde-functionalized indanes may serve as intermediates for antimalarial or anticancer agents, leveraging the aldehyde’s reactivity for targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.